molecular formula C9H9F4N B1323036 1-(3-fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine CAS No. 690653-23-7

1-(3-fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine

Cat. No.: B1323036
CAS No.: 690653-23-7
M. Wt: 207.17 g/mol
InChI Key: BSHXOUCKAXRBEP-UHFFFAOYSA-N
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Description

1-(3-fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine is a compound that features a trifluoromethyl group and a fluorine atom attached to a phenyl ring, along with a methylated amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the fluorine or trifluoromethyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(3-fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of 1-(3-fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluorine groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Uniqueness: 1-(3-fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine is unique due to its specific combination of a trifluoromethyl group, a fluorine atom, and a methylated amine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[3-fluoro-5-(trifluoromethyl)phenyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4N/c1-14-5-6-2-7(9(11,12)13)4-8(10)3-6/h2-4,14H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHXOUCKAXRBEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC(=C1)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630990
Record name 1-[3-Fluoro-5-(trifluoromethyl)phenyl]-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690653-23-7
Record name 1-[3-Fluoro-5-(trifluoromethyl)phenyl]-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene (257 mg, 1 mmol) in MeOH (5 mL) was added methanamine in MeOH (5 mL). The reaction was stirred at 50° C. for 16 h and then concentrated in high vacuum. The residue was purified by silica gel chromatography (DCM/MeOH=20/1 to 10/1) to give the title compound (200 mg, yield: 90%); m/z (ES+): 222 [M+H]+.
Quantity
257 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
90%

Synthesis routes and methods II

Procedure details

Methylamine 33% in MeOH (1.5 mL, 46.5 mmol) was dissolved in MeOH (15 mL). The mixture was heated at 50° C. under stirring and 1-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene (1 g, 3.88 mmol) was added. The reaction mixture was stirred at this temperature for 3 h. The solvent was removed under vacuo, then NaOH 1M (50 mL) was added and the aqueous layer was extracted with DCM (100 mL). The organic layer was dried over Na2SO4, filtered and evaporated under vacuo to give the title compound as a yellow oil (0.5 g). 1H NMR (400 MHz, CDCl3) δ ppm 7.50 (s, 1H), 7.30 (m, 2H), 7.25 (m, 1H), 3.88 (s, 2H), 2.54, (s, 3H). UPLC-MS: Rt=0.51; m/z (ES+): 208.1 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

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